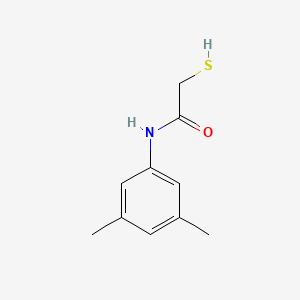

Acetamide, N-(3,5-dimethylphenyl)-2-mercapto-

CAS No.: 114235-68-6

Cat. No.: VC16410771

Molecular Formula: C10H13NOS

Molecular Weight: 195.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 114235-68-6 |

|---|---|

| Molecular Formula | C10H13NOS |

| Molecular Weight | 195.28 g/mol |

| IUPAC Name | N-(3,5-dimethylphenyl)-2-sulfanylacetamide |

| Standard InChI | InChI=1S/C10H13NOS/c1-7-3-8(2)5-9(4-7)11-10(12)6-13/h3-5,13H,6H2,1-2H3,(H,11,12) |

| Standard InChI Key | BAXRKWOQINDVFF-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC(=C1)NC(=O)CS)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Identification

The compound’s IUPAC name is N-(3,5-dimethylphenyl)-2-sulfanylacetamide, reflecting its substituents and functional groups . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 114235-68-6 | |

| Molecular Formula | ||

| Molecular Weight | 195.28 g/mol | |

| SMILES Notation | CC1=CC(=CC(=C1)NC(=O)CS)C | |

| InChI Key | BAXRKWOQINDVFF-UHFFFAOYSA-N |

The canonical SMILES string highlights the acetamide group (-NC(=O)CS) attached to the 3,5-dimethylphenyl ring. X-ray crystallography or nuclear magnetic resonance (NMR) data are absent in available literature, but computational models suggest a planar phenyl ring with methyl groups inducing steric hindrance.

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis involves 3,5-dimethylaniline as the starting material. A two-step process is commonly employed:

-

Thioacetylation: Reacting 3,5-dimethylaniline with mercaptoacetic acid or its derivatives under acidic conditions to form the thioacetamide intermediate .

-

Purification: Recrystallization from ethanol or ethyl acetate yields the final product.

Alternative methods include nucleophilic substitution reactions using 4,7-dichloroquinoline and mercapto-thiazoleacetic acid precursors, though these are more relevant to structurally analogous compounds .

Optimization Challenges

Key challenges in synthesis include:

-

Byproduct Formation: Competing reactions at the phenyl ring’s methyl groups may generate undesired isomers .

-

Sulfur Stability: The mercapto group is prone to oxidation, necessitating inert atmospheres or reducing agents.

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., dimethyl sulfoxide, acetonitrile) but poorly soluble in water.

-

Thermal Stability: Decomposes above 200°C, as inferred from thermogravimetric analysis (TGA) of similar acetamides .

Reactivity Profile

The compound participates in three key reaction types:

-

Nucleophilic Substitution: The mercapto group acts as a nucleophile, enabling conjugation with electrophiles like alkyl halides.

-

Oxidation: Forms disulfide bridges (-S-S-) under oxidative conditions, critical for polymer applications.

-

Hydrogen Bonding: The acetamide’s carbonyl and N-H groups facilitate interactions with biological targets .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

-

Thiazolidinone Derivatives: Cyclization with aldehydes yields bioactive heterocycles .

-

Polymer Additives: Disulfide formation enhances crosslinking in rubber vulcanization.

Analytical Chemistry

Its UV absorbance at 270 nm (ε = 1,200 L·mol·cm) enables use as a chromatographic standard.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume